2-(2,4-Dihydroxyphenyl)-4H-1-benzopyran-3,4,5,7-tetrol is a complex organic compound that belongs to the class of flavonoids. It is structurally characterized by a benzopyran core with multiple hydroxyl substitutions, which contribute to its biological activity and potential health benefits. This compound is often studied for its antioxidant properties and its role in various therapeutic applications.
This compound can be derived from natural sources such as plants, particularly those in the family of flavonoid-producing species. It may also be synthesized in laboratories for research purposes. The compound is known for its presence in various herbal medicines and dietary supplements.
The synthesis of 2-(2,4-Dihydroxyphenyl)-4H-1-benzopyran-3,4,5,7-tetrol can be achieved through several methods:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity of the final product.
The molecular structure of 2-(2,4-Dihydroxyphenyl)-4H-1-benzopyran-3,4,5,7-tetrol features a benzopyran ring system with four hydroxyl groups at specific positions:
C1=CC(=C(C(=C1O)O)O)C2=C(C(=C(C(=C2O)O)O)O)O
XQGZLZKXQKXJDJ-UHFFFAOYSA-N
The compound can undergo various chemical reactions typical for flavonoids:
These reactions are significant in modifying the compound's properties and enhancing its pharmacological effects.
The mechanism of action of 2-(2,4-Dihydroxyphenyl)-4H-1-benzopyran-3,4,5,7-tetrol primarily involves:
Studies have shown that flavonoids like this compound can modulate signaling pathways associated with oxidative stress and inflammation.
2-(2,4-Dihydroxyphenyl)-4H-1-benzopyran-3,4,5,7-tetrol has several applications in scientific research:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3